Cas no 1020719-64-5 (2-Methyl-d3-propionic-3,3,3-d3-amide)

2-Methyl-d3-propionic-3,3,3-d3-amide is a deuterated analog of 2-methylpropionamide, featuring selective deuterium substitution at the methyl and carbonyl positions. This isotopically labeled compound is primarily utilized in metabolic studies, NMR spectroscopy, and mass spectrometry applications, where its enhanced stability and distinct spectral properties are advantageous. The incorporation of deuterium reduces signal interference in analytical techniques, improving resolution and accuracy in tracer experiments. Its well-defined structure makes it a valuable reference standard for quantitative analysis. The compound’s high isotopic purity and consistent performance ensure reliability in research involving isotopic labeling or kinetic isotope effect studies.
2-Methyl-d3-propionic-3,3,3-d3-amide structure
1020719-64-5 structure
Product Name:2-Methyl-d3-propionic-3,3,3-d3-amide
CAS No:1020719-64-5
MF:C4H9NO
MW:93.16
CID:1065533
PubChem ID:45039886
Update Time:2025-05-20

2-Methyl-d3-propionic-3,3,3-d3-amide Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-d3-propionic-3,3,3-d3-amide
    • 2-Methyl-d3-propioni
    • 3,3,3-trideuterio-2-(trideuteriomethyl)propanamide
    • 2-(Methyl-d3)-propanaMide-3,3,3-d3
    • 2-(Methyl-d3)propanamide-3,3,3-d3
    • Inchi: InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
    • InChI Key: WFKAJVHLWXSISD-UHFFFAOYSA-N
    • SMILES: CC(C)C(=O)N

Computed Properties

  • Exact Mass: 93.10610
  • Monoisotopic Mass: 93.106074386g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 58.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: 120-125°C
  • Boiling Point: 221.4±8.0 °C at 760 mmHg
  • Flash Point: 87.7±18.4 °C
  • PSA: 44.08000
  • LogP: 1.27740
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2-Methyl-d3-propionic-3,3,3-d3-amide Security Information

2-Methyl-d3-propionic-3,3,3-d3-amide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M325939-5mg
2-Methyl-d3-propionic-3,3,3-d3-amide
1020719-64-5
5mg
$ 138.00 2023-09-07
TRC
M325939-50mg
2-Methyl-d3-propionic-3,3,3-d3-amide
1020719-64-5
50mg
$ 1068.00 2023-09-07

Additional information on 2-Methyl-d3-propionic-3,3,3-d3-amide

Comprehensive Guide to 2-Methyl-d3-propionic-3,3,3-d3-amide (CAS No. 1020719-64-5): Properties, Applications, and Market Insights

2-Methyl-d3-propionic-3,3,3-d3-amide (CAS No. 1020719-64-5) is a deuterated organic compound widely used in pharmaceutical research, metabolic studies, and analytical chemistry. This compound, featuring deuterium atoms at specific positions, offers unique advantages in isotope labeling and mass spectrometry applications. Its molecular structure, C4H4D6NO, makes it a valuable tool for tracking biochemical pathways and enhancing the precision of analytical methods.

The growing demand for deuterated compounds in drug development has positioned 2-Methyl-d3-propionic-3,3,3-d3-amide as a critical reagent. Researchers leverage its stable isotope labeling properties to study drug metabolism, pharmacokinetics, and protein interactions. With the rise of precision medicine and personalized therapeutics, this compound plays a pivotal role in advancing biomarker discovery and targeted drug formulations.

One of the key advantages of 2-Methyl-d3-propionic-3,3,3-d3-amide is its ability to minimize background interference in NMR spectroscopy and LC-MS analysis. This feature is particularly valuable in proteomics and metabolomics, where accurate detection of low-abundance molecules is essential. The compound’s high isotopic purity (>98%) ensures reliable data interpretation, making it a preferred choice for academic and industrial laboratories.

Beyond pharmaceuticals, 2-Methyl-d3-propionic-3,3,3-d3-amide is also utilized in environmental science for tracing pollutant degradation pathways. Its deuterium-labeled structure enables researchers to monitor chemical transformations in complex matrices, such as soil and water systems. This application aligns with the increasing focus on sustainable chemistry and green technology, addressing global challenges like pollution control and ecosystem preservation.

The synthesis of 2-Methyl-d3-propionic-3,3,3-d3-amide involves advanced deuterium exchange techniques, ensuring high yield and minimal side products. Manufacturers adhere to strict quality control protocols to meet the stringent requirements of research institutions and regulatory agencies. As the demand for isotopically labeled standards grows, innovations in production methods are expected to enhance accessibility and cost-efficiency.

Market trends indicate a steady increase in the adoption of deuterated analogs across life sciences and material science. The compound’s compatibility with high-throughput screening and automated synthesis platforms further expands its utility in modern laboratories. With the integration of AI-driven drug discovery and machine learning, the role of 2-Methyl-d3-propionic-3,3,3-d3-amide in accelerating research outcomes is set to grow exponentially.

For researchers seeking reliable deuterium-labeled amides, 2-Methyl-d3-propionic-3,3,3-d3-amide offers a balance of stability, reactivity, and analytical performance. Its applications span from bioimaging to catalysis, reflecting its versatility in multidisciplinary studies. As the scientific community continues to explore novel uses, this compound remains at the forefront of innovation in isotopic labeling technologies.

In summary, 2-Methyl-d3-propionic-3,3,3-d3-amide (CAS No. 1020719-64-5) is a cornerstone in deuterated chemistry, enabling breakthroughs in medicine, environmental science, and beyond. Its unique properties and broad applicability make it indispensable for researchers aiming to push the boundaries of scientific discovery.

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